3-(1-Methyl-1H-imidazol-4-yl)butan-2-ol is a compound that features a butanol backbone with a 1-methyl-1H-imidazole substituent. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, making it a significant structure in numerous pharmaceuticals.
The compound can be synthesized through various organic reactions involving imidazole derivatives. It is classified under organic compounds and specifically within the category of alcohols due to the presence of the hydroxyl (-OH) functional group. Its structural formula can be represented as C₉H₁₃N₂O, indicating it contains carbon, hydrogen, nitrogen, and oxygen.
The synthesis of 3-(1-Methyl-1H-imidazol-4-yl)butan-2-ol can be approached through several methods:
The synthesis typically requires an inert atmosphere (e.g., nitrogen) to prevent moisture interference. The reactions are usually performed in solvents like tetrahydrofuran or diethyl ether, and purification often involves column chromatography.
Key data regarding its molecular structure includes:
3-(1-Methyl-1H-imidazol-4-yl)butan-2-ol participates in various chemical reactions:
Reactions typically require specific conditions such as temperature control and catalysts (e.g., acid catalysts for esterification). Monitoring reaction progress via thin-layer chromatography is common.
The mechanism by which 3-(1-Methyl-1H-imidazol-4-yl)butan-2-ol exerts its effects often involves interactions at biological targets, particularly enzymes or receptors that recognize imidazole-containing compounds.
Research indicates that imidazole derivatives can act as enzyme inhibitors or modulators due to their ability to mimic substrate structures or interact with active sites. This characteristic is particularly relevant in drug design for conditions like hypoparathyroidism, where imidazole derivatives serve as agonists for specific receptors .
3-(1-Methyl-1H-imidazol-4-yl)butan-2-ol has several scientific uses:
Imidazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and presence in numerous clinically approved drugs. This five-membered heterocyclic ring contains two nitrogen atoms (at positions 1 and 3) and three carbon atoms, enabling diverse binding interactions with biological targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions [3] [6]. The electron-rich nature of imidazole facilitates binding with enzymes, receptors, and nucleic acids, explaining its broad therapeutic applications [3]. Notably, imidazole-based drugs like metronidazole (antibacterial), cimetidine (antihistamine), and nilotinib (anticancer) exemplify the structural and functional significance of this heterocycle [8].
Recent research emphasizes imidazole derivatives as promising candidates for addressing unmet medical needs, particularly in oncology and infectious diseases. In vitro studies demonstrate potent anticancer activities through mechanisms such as:
Table 1: Therapeutic Applications of Selected Imidazole-Based Drugs
Drug Name | Therapeutic Category | Biological Target | Key Structural Feature |
---|---|---|---|
Metronidazole | Antibacterial/Antiprotozoal | DNA disruption | Nitroimidazole moiety |
Cimetidine | Antihistamine/Antiulcer | H~2~ receptor antagonist | Cyanoguanidine-substituted imidazole |
Nilotinib | Anticancer | BCR-ABL tyrosine kinase inhibition | Pyrimidine-imidazole core |
Delamanid | Antitubercular | Mycolic acid biosynthesis inhibition | Nitro-dihydro-imidazooxazole |
Additionally, imidazole derivatives display antimicrobial properties through DNA helix disruption and protein kinase inhibition [6]. Their favorable pharmacokinetic properties—including good bioavailability, tissue penetrability, and lower toxicity profiles—further support their drug development potential [6] [8]. The continued exploration of novel imidazole analogs aims to overcome limitations of existing therapies, particularly drug resistance and off-target effects in oncology applications [3].
3-(1-Methyl-1H-imidazol-4-yl)butan-2-ol (CAS 1339122-25-6) exemplifies the strategic incorporation of imidazole into bioactive molecular architectures. Its structure features a chiral secondary alcohol (butan-2-ol) linked to a 1-methylimidazol-4-yl moiety through an ethylene bridge [2] [10]. The molecular formula is C~8~H~14~N~2~O, with a molecular weight of 154.21 g/mol [2] [10]. Key structural characteristics include:
Table 2: Structural and Physicochemical Properties of 3-(1-Methyl-1H-imidazol-4-yl)butan-2-ol
Property | Value | Source |
---|---|---|
CAS Registry Number | 1339122-25-6 | [2] |
Molecular Formula | C~8~H~14~N~2~O | [2] [10] |
Molecular Weight | 154.21 g/mol | [2] [10] |
IUPAC Name | 3-(1-Methyl-1H-imidazol-4-yl)butan-2-ol | [2] |
SMILES Notation | CC(O)C(C1=CN(C)CN1)C | [10] |
Key Functional Groups | Secondary alcohol, 1,3-disubstituted imidazole |
Synthetic routes to such imidazole-alcohol hybrids often involve:
The structural motif of imidazole linked to aliphatic alcohol chains appears in several biologically active compounds and pharmaceutical intermediates. For example, carboxyl-functionalized imidazoles serve in metal nanoparticle surface engineering [8], while related derivatives demonstrate applications as catalysts in ester hydrolysis reactions [8]. The molecule’s versatility stems from:
These features make it a valuable building block for developing targeted therapeutics, particularly kinase inhibitors where imidazole serves as a key pharmacophore [3] [8]. The hydroxyl group provides a handle for prodrug design or solubility enhancement, while the methyl group on nitrogen prevents undesired metabolic transformations [6].
Table 3: Structurally Related Bioactive Imidazole Compounds
Compound Name | Biological Activity | Structural Relationship |
---|---|---|
3-Methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one | Pharmaceutical intermediate | Ketone analog of the alcohol derivative |
4-(1-Methyl-1H-imidazol-4-yl)butan-2-ol | Synthetic precursor | Constitutional isomer with linear chain |
(3-Methylimidazol-4-yl)-(4-methylphenyl)methanone | Aldosterone synthase inhibitor | Ketone-containing bioactive analog |
Bis(1H-imidazol-2-yl)methanone | Enzyme inhibitor candidate | Carbonyl-bridged diimidazole structure |
The compound’s significance extends beyond direct biological activity to its role as:
This structural versatility positions 3-(1-Methyl-1H-imidazol-4-yl)butan-2-ol as a valuable building block in both medicinal chemistry and materials science, particularly for designing targeted enzyme inhibitors or metal-chelating therapeutics [8].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0